Melanostatin DM In Vivo Efficacy vs. Hydroquinone Benchmark for UVB-Induced Pigmentation
Melanostatin DM demonstrates in vivo depigmenting efficacy comparable to the established clinical benchmark hydroquinone. In HRM-2 mouse models of UVB-induced hyperpigmentation, topical application of Melanostatin DM at 0.1% concentration achieved a 65% reduction in pigmentation, a magnitude equivalent to that observed with 2% hydroquinone treatment under the same experimental conditions .
| Evidence Dimension | In vivo UVB-induced hyperpigmentation reduction |
|---|---|
| Target Compound Data | 65% reduction in pigmentation |
| Comparator Or Baseline | Hydroquinone 2% |
| Quantified Difference | Equivalent efficacy (65% reduction) |
| Conditions | Topical application in HRM-2 mouse model of UVB-induced hyperpigmentation |
Why This Matters
This direct comparison establishes Melanostatin DM as a peptide-based alternative that achieves comparable efficacy to the gold-standard small-molecule depigmenting agent hydroquinone, providing a non-cytotoxic option for formulators concerned with hydroquinone's regulatory restrictions and safety limitations.
